3-Bromo-N-ethylpicolinamide
Description
Properties
IUPAC Name |
3-bromo-N-ethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-6(9)4-3-5-11-7/h3-5H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRBKGWUGXCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hypobromite-Mediated Bromination
This method involves direct electrophilic bromination of N-ethylpicolinamide using in situ-generated hypobromite (NaOBr or KOBr). The amide group acts as a directing group, favoring bromination at the 3-position due to its electron-withdrawing nature and resonance effects.
Procedure :
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Hypobromite Generation : Bromine (Br₂, 1.2 equiv) is added dropwise to a cooled (−5°C to 0°C) aqueous solution of NaOH (2.0–4.0 M) to form NaOBr.
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Bromination Reaction : N-Ethylpicolinamide (1.0 equiv) is added to the hypobromite solution, and the mixture is heated to 70°C for 1–2 hours.
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Workup : The crude product is extracted with n-hexane or dichloromethane (DCM) and purified via silica gel chromatography.
Optimization Insights :
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Temperature control during hypobromite generation prevents Br₂ evaporation and ensures reagent stability.
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Elevated reaction temperatures (70°C) improve reaction rates but may necessitate shorter durations to avoid over-bromination.
Yield : 52–85% (dependent on solvent and purification method).
Lewis Acid-Catalyzed Bromination
Alternative approaches employ FeBr₃ or AlBr₃ as catalysts in non-polar solvents (e.g., CCl₄). The Lewis acid polarizes Br₂, enhancing electrophilicity and regioselectivity.
Procedure :
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Reaction Setup : N-Ethylpicolinamide (1.0 equiv) and FeBr₃ (0.1 equiv) are suspended in CCl₄.
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Bromine Addition : Br₂ (1.1 equiv) is added dropwise at 25°C, and the mixture is stirred for 12–24 hours.
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Isolation : The catalyst is filtered, and the product is concentrated under reduced pressure.
Challenges :
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Competing bromination at the 5-position may occur, requiring careful stoichiometric control.
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Catalyst removal necessitates additional purification steps.
Amidation of 3-Bromopicolinic Acid
Acyl Chloride Intermediate Route
This two-step method converts 3-bromopicolinic acid to its corresponding amide via an acyl chloride intermediate.
Step 1: Acyl Chloride Formation
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Reagents : 3-Bromopicolinic acid (1.0 equiv), oxalyl chloride (2.0 equiv), catalytic DMF.
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Conditions : Reaction in DCM at 0°C for 30 minutes, followed by room-temperature stirring until gas evolution ceases.
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Mechanism : DMF catalyzes the conversion of the carboxylic acid to the acyl chloride, a highly reactive electrophile.
Step 2: Amide Coupling
Coupling Agent-Mediated Amidation
Modern methods utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (Ethylcarbodiimide) to bypass acyl chloride formation.
Procedure :
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Activation : 3-Bromopicolinic acid (1.0 equiv) and HATU (1.1 equiv) are dissolved in DCM.
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Coupling : Ethylamine (1.2 equiv) and DIEA (3.0 equiv) are added, and the reaction is stirred at 25°C for 2 hours.
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Purification : Direct concentration and chromatography yield the product.
Advantages :
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Avoids moisture-sensitive acyl chloride intermediates.
Comparative Analysis of Synthetic Routes
| Parameter | Bromination of N-Ethylpicolinamide | Amidation of 3-Bromopicolinic Acid |
|---|---|---|
| Starting Material | N-Ethylpicolinamide | 3-Bromopicolinic acid |
| Key Reagents | Br₂, NaOH | Oxalyl chloride, ethylamine |
| Reaction Time | 2–24 hours | 2–12 hours |
| Yield | 52–85% | 84–92% |
| Regioselectivity | Moderate (requires directing groups) | High (pre-functionalized bromine) |
| Scalability | Suitable for bulk synthesis | Limited by acyl chloride stability |
Key Observations :
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The amidation route offers superior yields and predictability but requires access to 3-bromopicolinic acid.
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Bromination methods are advantageous when the starting amide is readily available but demand rigorous control over reaction conditions.
Experimental Optimization and Challenges
Bromination Side Reactions
Over-bromination or di-substitution may occur if Br₂ is used in excess. Mitigation strategies include:
Amidation Purity Issues
Acyl chloride hydrolysis to the parent acid is a common side reaction. Remedies include:
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Anhydrous Conditions : Rigorous drying of solvents and reagents.
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Base Selection : DIEA effectively scavenges HCl, minimizing hydrolysis.
Characterization and Analytical Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H6), 7.94 (d, J=7.6 Hz, 1H, pyridine-H4), 7.52 (dd, J=7.6, 4.8 Hz, 1H, pyridine-H5), 3.45 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃).
Applications in Drug Discovery
This compound serves as a precursor to kinase inhibitors and antiviral agents. Its bromine atom facilitates Suzuki-Miyaura couplings, enabling diversification of the pyridine core. Recent studies highlight its utility in synthesizing BTK inhibitors and JAK2 antagonists , underscoring its pharmaceutical relevance .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-ethylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-ethylpicolinic acid derivatives.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution Reactions: Products include various substituted picolinamides depending on the nucleophile used.
Oxidation Reactions: Products include N-ethylpicolinic acid derivatives.
Reduction Reactions: Products include N-ethylpicolinamines.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Bromo-N-ethylpicolinamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity, making it suitable for various substitution reactions.
Synthetic Routes
The synthesis of this compound typically involves bromination of N-ethylpicolinamide using bromine or other brominating agents under controlled conditions. This process allows for the introduction of the bromine atom at the desired position on the picolinamide structure.
| Synthetic Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Br2 | Room Temperature | 75% |
| N-Ethylation | Ethyl iodide | Base-catalyzed | 80% |
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation in certain cancer cell lines, warranting further research into its mechanisms of action.
Medicinal Applications
Therapeutic Potential
this compound is being explored for its potential therapeutic applications in treating various diseases. Its structure suggests possible interactions with biological targets involved in disease pathways, making it a candidate for drug development.
Case Study: SARS-CoV-2 Protease Inhibition
A recent study highlighted the potential of compounds similar to this compound in inhibiting the main protease of SARS-CoV-2, which is crucial for viral replication. The compound's structural features may enhance binding affinity to the protease, providing a basis for antiviral drug development .
Industrial Applications
Intermediate in Pharmaceutical Synthesis
In industry, this compound is used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in multiple chemical reactions makes it valuable for producing complex molecules efficiently.
Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in developing new materials with specific functional characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Bromo-N-ethylpicolinamide with structurally related compounds, highlighting substituents, molecular formulas, and key properties:
Physicochemical and Reactivity Comparisons
- Lipophilicity : The ethylamide group in this compound likely enhances lipophilicity compared to ester-containing analogs (e.g., Methyl 3-bromo-6-methylpicolinate) or carboxylic acids (e.g., 3-Bromopyridine-2-carboxylic acid) .
- Stability : Amides (e.g., this compound) are more hydrolytically stable than esters (e.g., Ethyl 5-bromo-3-methylpicolinate), which may undergo enzymatic or acidic hydrolysis .
- Electronic Effects : Bromine at the 3-position (meta to the amide) in the target compound may reduce electron density at the pyridine ring compared to bromine at the 5-position (para), as seen in 5-Bromo-N,3-dimethoxy-N-methylpicolinamide .
Biological Activity
3-Bromo-N-ethylpicolinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of picolinamide derivatives, characterized by a bromine atom at the 3-position of the pyridine ring and an ethyl group attached to the nitrogen atom. This structural configuration is crucial for its biological activity.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the bromine atom enhances its reactivity, allowing it to interact with various enzymes and receptors, potentially leading to inhibition or modulation of specific biological pathways. Further studies are necessary to elucidate these mechanisms in detail.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
Several studies have focused on the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including:
- A549 (non-small cell lung cancer)
- H460 (non-small cell lung cancer)
- HT29 (colorectal cancer)
In a comparative study, the compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, indicating its potential as a chemotherapeutic agent. Table 1 summarizes the cytotoxic effects observed:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 4.5 |
| H460 | 2.9 |
| HT29 | 3.2 |
Case Studies and Research Findings
- Cytotoxic Evaluation : A study published in NCBI evaluated various picolinamide derivatives, including this compound, for their cytotoxic effects against multiple cancer cell lines. The findings indicated that certain derivatives had enhanced activity compared to standard chemotherapeutics like sorafenib .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the picolinamide scaffold for enhancing biological activity. Modifications at different positions on the pyridine ring can significantly impact the compound's efficacy against cancer cells .
- Antimicrobial Studies : Investigations into the antimicrobial properties have shown that this compound can inhibit bacterial growth effectively, with ongoing research aimed at understanding its full spectrum of activity against resistant strains .
Q & A
Q. What are the established synthetic routes for 3-Bromo-N-ethylpicolinamide, and how are reaction conditions optimized?
The synthesis of structurally analogous brominated picolinamides (e.g., N-(8-(4-Bromophenyl)naphthalen-1-yl)picolinamide) involves palladium-catalyzed cross-coupling reactions. Key parameters include:
- Catalyst system : Pd(OAc)₂ with AgOAc as an additive to facilitate ligand exchange .
- Temperature : Reactions are typically conducted at 140°C for 24 hours to achieve high yields (e.g., 82–84%) .
- Purification : Column chromatography is standard for isolating products, with solvent gradients tailored to polarity differences between reactants and products .
Q. How is this compound characterized structurally and functionally?
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming substitution patterns and electronic environments. For example, bromine's deshielding effect on adjacent protons can validate the position of the bromo group .
- Infrared Spectroscopy (FT-IR) : Amide C=O stretches (~1650–1700 cm) and N-H bends (~1550 cm) confirm the picolinamide backbone .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns consistent with bromine (1:1 ratio for /) .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond or debromination .
- Light sensitivity : Brominated aromatics may undergo photodegradation; use amber glassware for long-term storage .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for derivatizing this compound?
Apply the PICO framework to systematically test variables:
- Population (P) : Brominated picolinamide derivatives.
- Intervention (I) : Vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (DMF vs. toluene), or ligands (XPhos vs. SPhos).
- Comparison (C) : Benchmark yields against existing protocols (e.g., 82% yield under standard conditions) .
- Outcome (O) : Quantify improvements in yield, purity, or reaction time.
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Case example : Discrepancies in NMR shifts may arise from solvent effects or residual Pd.
- Step 1 : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent dependency.
- Step 2 : Perform ICP-MS to detect trace metal contaminants from catalysts .
- Step 3 : Validate with alternative techniques (e.g., X-ray crystallography, if crystals are obtainable) .
Q. What mechanistic insights exist for palladium-mediated functionalization of this compound?
- Oxidative addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.
- Transmetallation : AgOAc facilitates ligand exchange, enhancing reactivity of aryl halides .
- Reductive elimination : Regenerates Pd(0) and forms the C-C bond in cross-coupled products.
- Side reactions : Competing pathways (e.g., homocoupling) can be suppressed by optimizing AgOAc stoichiometry .
Q. What are understudied applications of this compound in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
